4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Overview
Description
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound belonging to the class of pyrazolopyridines. The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. One common approach is to start with a preformed pyrazole or pyridine, followed by functionalization at various positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Difluoromethylation: This reaction typically involves the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazolopyridine derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The difluoromethyl group is known to enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may differ in their substituents and functional groups.
Difluoromethylated Pyrazoles: These compounds contain the difluoromethyl group and exhibit similar chemical properties.
Uniqueness
4-[4-(DIFLUOROMETHYL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2/c1-13-20-16(21(23)24)12-17(14-9-10-18(28-2)19(11-14)29-3)25-22(20)27(26-13)15-7-5-4-6-8-15/h4-12,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGKMAVUXYGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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